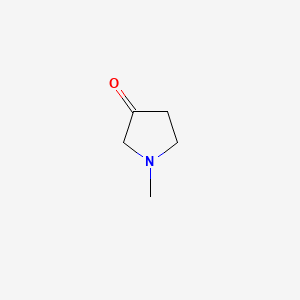

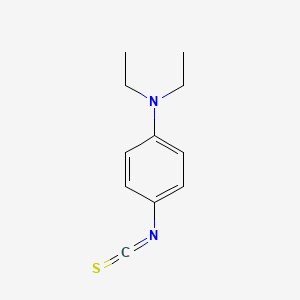

![molecular formula C7H10Cl2 B1295557 7,7-Dichlorobicyclo[4.1.0]heptane CAS No. 823-69-8](/img/structure/B1295557.png)

7,7-Dichlorobicyclo[4.1.0]heptane

Descripción general

Descripción

7,7-Dichlorobicyclo[4.1.0]heptane is a chemical compound with the molecular formula C7H10Cl2 . It has a molar mass of 165.06 g/mol .

Synthesis Analysis

The synthesis of 7,7-dichlorobicyclo[4.1.0]heptane involves a phase transfer catalytic reaction. This process includes the formation of dichlorocarbene facilitated by a phase transfer catalyst benzyl triethylammonium chloride and the addition of the dichlorocarbene to cyclohexene .Molecular Structure Analysis

The molecular structure of 7,7-Dichlorobicyclo[4.1.0]heptane is characterized by two chlorine atoms attached to a bicyclic heptane structure .Chemical Reactions Analysis

7,7-Dichlorobicyclo[4.1.0]heptane can react with equimolar amounts of phosphorus trichloride and anhydrous aluminum trichloride under mild conditions . It can also undergo an electrophilic addition of a carbene to an alkene, allowing the simultaneous formation of two C−C bonds, producing a cyclopropane derivative .Physical And Chemical Properties Analysis

7,7-Dichlorobicyclo[4.1.0]heptane is a liquid at room temperature with a density of 1.208 g/mL at 25 °C . It has a boiling point of 103-103.5℃ (15 Torr) , a flash point of 82℃ , and a refractive index of 1.5041 (589.3 nm 20℃) .Aplicaciones Científicas De Investigación

Reactions with Phosphorus Trichloride

The compound 7,7-Dichlorobicyclo[4.1.0]heptane has been shown to react with equimolar amounts of phosphorus trichloride and anhydrous aluminum trichloride under mild conditions . This reaction results in the formation of two phosphonic dichlorides in a 1:1 ratio upon controlled hydrolysis of the intermediate complex .

Formation of Unsaturated Compounds

The reaction of 7,7-Dichlorobicyclo[4.1.0]heptane with phosphorus trichloride and anhydrous aluminum trichloride leads to the formation of unsaturated compounds . This is evidenced by the IR spectrum, which shows νС=С at 1630 and 1640 сm–1 .

Formation of Isomeric Dichlorides

The same reaction also results in the formation of isomeric [2-(chloromethylene)cyclohexyl]phosphonic and [chloro(cyclohex-1-enyl)methyl]phosphonic dichlorides . These structures were assigned based on the 1Н NMR spectrum and elemental analysis

Mecanismo De Acción

Target of Action

The primary target of 7,7-Dichlorobicyclo[4.1.0]heptane is phosphorus trichloride and anhydrous aluminum trichloride . These compounds are known to play a significant role in various chemical reactions .

Mode of Action

7,7-Dichlorobicyclo[4.1.0]heptane interacts with its targets through a reaction known as the Kinnear–Perren–Clay reaction . In this reaction, 7,7-Dichlorobicyclo[4.1.0]heptane reacts with equimolar amounts of phosphorus trichloride and anhydrous aluminum trichloride under mild conditions . This interaction results in the formation of two phosphonic dichlorides .

Biochemical Pathways

The biochemical pathways affected by 7,7-Dichlorobicyclo[41The reaction of 7,7-dichlorobicyclo[410]heptane with phosphorus trichloride and anhydrous aluminum trichloride leads to the formation of two phosphonic dichlorides . These compounds may further participate in various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7,7-Dichlorobicyclo[41The compound’s molecular weight of 16506 suggests that it may have reasonable bioavailability

Result of Action

The result of the action of 7,7-Dichlorobicyclo[4.1.0]heptane is the formation of two phosphonic dichlorides . These compounds are unsaturated, as indicated by their IR spectra . The presence of ring ethylene and methylene protons and РСН protons is also implied .

Action Environment

The action of 7,7-Dichlorobicyclo[4.1.0]heptane can be influenced by environmental factors. For instance, the reaction with phosphorus trichloride and anhydrous aluminum trichloride occurs under mild conditions . Additionally, safety data suggests that dust formation should be avoided and adequate ventilation should be ensured when handling this compound .

Safety and Hazards

7,7-Dichlorobicyclo[4.1.0]heptane is harmful if swallowed and causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

7,7-dichlorobicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl2/c8-7(9)5-3-1-2-4-6(5)7/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPSCGRETWPLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C2(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288315 | |

| Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7-Dichlorobicyclo[4.1.0]heptane | |

CAS RN |

823-69-8 | |

| Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main reactions 7,7-Dichlorobicyclo[4.1.0]heptane undergoes?

A1: 7,7-Dichlorobicyclo[4.1.0]heptane is a versatile compound that participates in various reactions, including:

- Reactions with strong bases: In the presence of strong bases like potassium tert-butoxide, it undergoes dehydrohalogenation and ring-opening reactions, yielding products like o-ethyltoluene, ethylbenzene, and 3-ethylidenecyclohexenes. [, ]

- Reactions with organometallic reagents: It reacts with disodium tetracarbonylferrate to form iron carbene complexes. These complexes can further undergo thermal decomposition or irradiation to yield various products, including chlorinated bicyclic compounds. []

- Reductive titanation: Reaction with titanium reagents leads to the formation of titanium cyclopropylidene complexes. These complexes react with alkynes to produce titanacyclobutenes containing a spiro-bonded cyclopropane ring. [, ]

- Reactions with Phosphorus Trichloride: This reaction leads to the formation of various phosphorus-containing compounds, with the specific products depending on reaction conditions. [, ]

Q2: How does the presence of alcohols or carboxylates affect the reaction of 7,7-Dichlorobicyclo[4.1.0]heptane with dichlorocarbene?

A2: The addition of dichlorocarbene, generated through phase-transfer catalysis, to cyclohexene forming 7,7-Dichlorobicyclo[4.1.0]heptane is influenced by alcohols and carboxylates. Alcohols typically enhance the reaction rate, while carboxylates hinder it. []

Q3: Can 7,7-Dichlorobicyclo[4.1.0]heptane be used to synthesize more complex molecules?

A3: Yes, 7,7-Dichlorobicyclo[4.1.0]heptane serves as a valuable precursor for synthesizing various complex molecules. For instance:

- It can be converted into iron carbene complexes, which are versatile intermediates in organic synthesis. []

- Its transformation into titanium cyclopropylidene complexes allows access to titanacyclobutenes, a class of compounds with potential applications in organic synthesis. [, ]

Q4: What is the role of Dimethyl Sulfoxide (DMSO) in reactions involving 7,7-Dichlorobicyclo[4.1.0]heptane?

A4: DMSO plays a crucial role in the reaction between 7,7-Dichlorobicyclo[4.1.0]heptane and potassium tert-butoxide. Interestingly, it acts as a methylating agent in this reaction, leading to the formation of methylated products like o-ethyltoluene. [, ]

Q5: Are there any studies investigating the catalytic properties of 7,7-Dichlorobicyclo[4.1.0]heptane or its derivatives?

A5: While the provided abstracts do not specifically focus on the catalytic properties of 7,7-Dichlorobicyclo[4.1.0]heptane or its derivatives, the formation of metal complexes, particularly the iron carbene complexes [] and titanacyclobutenes [, ], suggests potential catalytic applications. Further research is necessary to explore this aspect fully.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

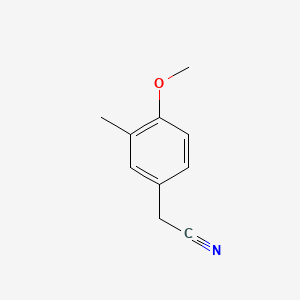

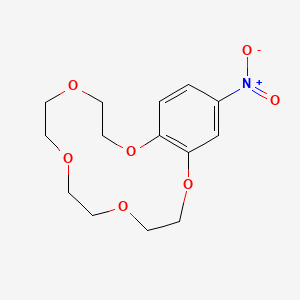

![2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1295477.png)